5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC15993466
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine -](/images/structure/VC15993466.png)
Specification
Molecular Formula | C8H7ClN2 |
---|---|
Molecular Weight | 166.61 g/mol |
IUPAC Name | 5-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c1-5-4-10-6-2-3-7(9)11-8(5)6/h2-4,10H,1H3 |
Standard InChI Key | LZAMBDUYXBFHSV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CNC2=C1N=C(C=C2)Cl |
Introduction
5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that combines both pyridine and pyrrole rings within its structure. It features a chlorine atom at the 5-position and a methyl group at the 3-position, making it a compound of interest in medicinal chemistry due to its potential biological activities and utility in synthesizing pharmaceuticals. The molecular formula of this compound is C8H8ClN, and its molecular weight is approximately 166.61 g/mol when considering the correct formula as C8H7ClN2 for similar compounds, which might be a slight discrepancy in the literature .
Synthesis Methods
The synthesis of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions starting from appropriate precursors. While specific synthesis methods for this compound are not detailed in the available literature, similar heterocyclic compounds often require multi-step reactions involving the formation of the pyrrolopyridine core through cyclization processes.
Similar Compounds and Structural Variations
Several compounds share structural similarities with 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine, differing mainly in the arrangement of the rings or substituents. Examples include:
Compound | Similarity Index | Description |
---|---|---|
5-Chloro-1H-pyrrolo[2,3-b]pyridine | 0.80 | Similar structure with different nitrogen positioning. |
5-Chloro-1H-pyrrolo[3,2-c]pyridine | 0.75 | Isomer with varied arrangement of rings. |
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 0.77 | Contains a methoxy group instead of a methyl group. |
7-Chloro-1H-pyrrolo[3,2-b]pyridine | 0.75 | Chlorine substitution at the 7-position. |
These variations highlight the diversity within the pyrrolopyridine class and the potential for tailored biological activities through structural modifications.
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